4-Chloro-3-methyl-1H-indole
Overview
Description
4-Chloro-3-methyl-1H-indole is a derivative of indole, which is a significant heterocyclic system found in natural products and drugs . Indoles play a crucial role in cell biology and have various biologically vital properties . They are used in the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-methyl-1H-indole is similar to other indole derivatives. It contains a benzopyrrole structure, which is aromatic in nature due to the presence of 10 π-electrons .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-3-methyl-1H-indole are not detailed in the retrieved papers, indole derivatives are known to undergo electrophilic substitution readily due to excessive π-electrons delocalization .Safety And Hazards
The safety data sheet for a similar compound, Methyl indole-4-carboxylate, indicates that it is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .
Future Directions
Indole derivatives have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . The incorporation of an indole core in medicinal molecules has made it an important heterocyclic compound with broad-spectrum biological activities . This has sparked interest among researchers to synthesize various scaffolds of indole for screening different pharmacological activities .
properties
IUPAC Name |
4-chloro-3-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJJLBWDMCNZLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609449 | |
Record name | 4-Chloro-3-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methyl-1H-indole | |
CAS RN |
858236-14-3 | |
Record name | 4-Chloro-3-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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